Cas no 220675-92-3 (1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol)
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol
- Benzenemethanol, 3,4-dimethyl-α-(trifluoromethyl)-
- DDTZKGMNCORHBB-UHFFFAOYSA-N
- EN300-1928672
- starbld0024545
- 220675-92-3
- 3,4-Dimethyl-alpha-(trifluoromethyl)benzyl Alcohol
- 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanol
- SY250299
- MFCD12786621
- 3,4-Dimethyl-a-(trifluoromethyl)benzenemethanol
- CS-0352306
- 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
-
- MDL: MFCD12786621
- Inchi: 1S/C10H11F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3
- InChI Key: DDTZKGMNCORHBB-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(C)C(C)=C1)(O)C(F)(F)F
Computed Properties
- Exact Mass: 204.07619946g/mol
- Monoisotopic Mass: 204.07619946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D919587-5g |
3,4-Dimethyl-alpha-(trifluoromethyl)benzyl Alcohol |
220675-92-3 | 95% | 5g |
$1320 | 2024-07-20 | |
| Enamine | EN300-1928672-1g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol |
220675-92-3 | 1g |
$628.0 | 2023-09-17 | ||
| Enamine | EN300-1928672-5g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol |
220675-92-3 | 5g |
$1821.0 | 2023-09-17 | ||
| Enamine | EN300-1928672-10g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol |
220675-92-3 | 10g |
$2701.0 | 2023-09-17 | ||
| Enamine | EN300-1928672-0.05g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol |
220675-92-3 | 0.05g |
$528.0 | 2023-09-17 | ||
| Enamine | EN300-1928672-0.1g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol |
220675-92-3 | 0.1g |
$553.0 | 2023-09-17 | ||
| Enamine | EN300-1928672-0.25g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol |
220675-92-3 | 0.25g |
$579.0 | 2023-09-17 | ||
| Enamine | EN300-1928672-0.5g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol |
220675-92-3 | 0.5g |
$603.0 | 2023-09-17 | ||
| Enamine | EN300-1928672-1.0g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol |
220675-92-3 | 1g |
$728.0 | 2023-06-01 | ||
| Enamine | EN300-1928672-2.5g |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol |
220675-92-3 | 2.5g |
$1230.0 | 2023-09-17 |
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
Recent Advances in the Study of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol (CAS: 220675-92-3)
The compound 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol (CAS: 220675-92-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoroethyl alcohol moiety and dimethylphenyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol, highlighting its efficiency as an intermediate in the production of fluorinated pharmaceuticals. The researchers employed a novel catalytic system to achieve high yields and enantioselectivity, which is critical for its application in drug development. The study also noted the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation.
In another recent investigation, the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways was examined. The results, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol exhibits moderate inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This finding suggests its possible utility in the development of new anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further research has explored the compound's role in the synthesis of fluorinated analogs of known drugs. A 2024 study in European Journal of Medicinal Chemistry reported the successful incorporation of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol into the structure of a fluorinated derivative of a widely used anticancer agent. The resulting analog showed improved pharmacokinetic properties, including enhanced bioavailability and reduced metabolic degradation, underscoring the compound's value in drug design.
Despite these advancements, challenges remain in optimizing the compound's pharmacological profile. Current research is focused on modifying its structure to enhance selectivity and potency while minimizing off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its full therapeutic potential, with preliminary results expected in the coming year.
In conclusion, 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol (CAS: 220675-92-3) represents a versatile and promising molecule in chemical biology and drug development. Its unique structural features and demonstrated bioactivity make it a valuable subject of ongoing research, with potential applications ranging from anti-inflammatory therapies to anticancer agents. Future studies will likely focus on refining its synthesis and expanding its therapeutic applications, paving the way for novel treatments in the pharmaceutical industry.
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